N,N'-Diisopropylcarbodiimide

Peptide Synthesis Heterocyclic Chemistry Amide Bond Formation

DCC's insoluble DCU byproduct often clogs SPPS resins and demands tedious filtration, reducing yield and purity. N,N'-Diisopropylcarbodiimide (DIC) solves this: its liquid form enables precise automated dispensing, while the soluble N,N'-diisopropylurea byproduct is removed by simple aqueous wash. • Up to 41% higher coupling yields vs DCC for challenging amines • Eliminates resin clogging in automated SPPS • Cost-effective alternative to HATU for large-scale synthesis

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 693-13-0
Cat. No. B031134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diisopropylcarbodiimide
CAS693-13-0
SynonymsN,N’-Methanetetraylbis-2-propanamine;  1,3-Diisopropylcarbodiimide;  DIC;  DIPC;  DIPCDI;  Diisopropylcarbodiimide;  NSC 42080
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(C)N=C=NC(C)C
InChIInChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3
InChIKeyBDNKZNFMNDZQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran

Structure & Identifiers


Interactive Chemical Structure Model





DIC: Liquid Carbodiimide for Amide and Peptide Synthesis


N,N′-Diisopropylcarbodiimide (DIC, CAS 693-13-0) is a dialkylcarbodiimide coupling reagent extensively used in peptide synthesis, amide bond formation, and esterification reactions . Unlike its widely used analog N,N′-dicyclohexylcarbodiimide (DCC), DIC is a liquid at ambient temperature, which significantly simplifies its handling, metering, and integration into automated synthesis platforms [1]. Its primary function is the activation of carboxylic acids toward nucleophilic attack, enabling efficient coupling under mild conditions. The compound's molecular formula is C₇H₁₄N₂, with a molecular weight of 126.20 g/mol and a density of approximately 0.806 g/cm³ at 25°C [2]. DIC is a cornerstone reagent in both solid-phase peptide synthesis (SPPS) and solution-phase organic transformations, valued for its balance of reactivity, cost, and operational convenience .

DIC vs DCC and EDC: Why Substitution Fails


Direct substitution of N,N′-Diisopropylcarbodiimide with other carbodiimides like DCC or EDC is not a like-for-like replacement due to profound differences in byproduct properties, physical state, and reactivity profiles that directly impact reaction workup, purification efficiency, and product purity [1]. For instance, the urea byproduct generated from DIC, N,N′-diisopropylurea (DIU), is highly soluble in most common organic solvents, enabling facile removal via aqueous washing or simple chromatography [2]. In contrast, DCC yields dicyclohexylurea (DCU), a notoriously insoluble precipitate that frequently co-precipitates with the target product, necessitating additional, yield-diminishing filtration steps [3]. Furthermore, the liquid nature of DIC offers a clear advantage over the waxy solid DCC in automated and high-throughput workflows, where accurate liquid dispensing is critical for reproducibility and minimizing operator exposure [2]. These operational and purification-based differentiators mean that a procurement decision for DIC over its analogs is not merely about cost, but about optimizing downstream processing efficiency and overall synthesis economy.

Quantitative Evidence for DIC vs. Analogs


Heterocyclic Amine Coupling Yields

In a direct comparative study focused on coupling poorly reactive 2-aminoimidazole and 2-aminopyridine, N,N′-Diisopropylcarbodiimide (DIC) demonstrated substantially higher isolated product yields compared to N,N′-dicyclohexylcarbodiimide (DCC) when used in conjunction with the additive HOAt. DIC yielded 64% and 74% for the respective heterocycles, while DCC gave only 23% and 57% under identical micellar reaction conditions [1].

Peptide Synthesis Heterocyclic Chemistry Amide Bond Formation

Liquid Reagent for Automated Workflows

N,N′-Diisopropylcarbodiimide (DIC) is a liquid at room temperature with a density of 0.806 g/cm³ at 25°C [1], while its primary analog DCC is a waxy, low-melting solid [2]. This fundamental physical difference dictates that DIC is directly compatible with liquid-handling automation and precise volumetric dispensing, whereas DCC requires manual weighing and solubilization steps.

Automated Synthesis Peptide Synthesis Process Chemistry

Soluble Urea Byproduct: Purification Advantage

The urea byproduct of N,N′-Diisopropylcarbodiimide (DIC), N,N′-diisopropylurea (DIU), is readily soluble in a wide range of organic solvents including dichloromethane, tetrahydrofuran, and acetonitrile, facilitating removal by simple aqueous workup or flash chromatography . In direct contrast, the byproduct from DCC, dicyclohexylurea (DCU), exhibits extremely poor solubility in these same solvents, often precipitating during the reaction and contaminating the product [1].

Peptide Synthesis Process Chemistry Purification

Solution-Phase Reactivity vs. EDC Salts

A comprehensive comparative study of carbodiimide coupling agents determined that N,N′-Diisopropylcarbodiimide (DIC) was a more effective coupling agent in the solution phase than several common variants of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), including EDC·HCl, EDC·methohexafluorophosphate, and EDC·methiodide .

Peptide Synthesis Solution-Phase Synthesis Reagent Selection

Low Racemization in Peptide Synthesis

Studies evaluating carbodiimide-mediated peptide couplings have indicated that the level of amino acid racemization observed with N,N′-Diisopropylcarbodiimide (DIC) is comparable to that of DCC and other dialkylcarbodiimides . A specific comparison notes that for demanding amino acids like histidine, racemization with DIC is on par with that seen using other specialized carbodiimides such as TBEC [1].

Peptide Synthesis Stereochemistry Epimerization

Cost-Effective Alternative for Large-Scale Synthesis

N,N′-Diisopropylcarbodiimide (DIC) is specifically noted as a more cost-effective and practical alternative for large-scale solid-phase peptide synthesis (SPPS) compared to the highly active but prohibitively expensive aminium/uronium coupling reagent HATU . DIC achieves high coupling efficiency with appropriate additives (e.g., HOAt, Oxyma) at a significantly lower cost per coupling cycle.

Peptide Synthesis Process Chemistry Cost Optimization

DIC Application Scenarios


Automated Solid-Phase Peptide Synthesis (SPPS)

DIC is the preferred carbodiimide for solid-phase peptide synthesis (SPPS), especially in automated, high-throughput settings. Its liquid form enables precise, automated dispensing, while its soluble DIU byproduct prevents the resin clogging and difficult post-cleavage purifications associated with DCC's insoluble DCU [1]. This ensures higher crude peptide purity and smoother downstream processing, making DIC the standard choice for both research-scale and large-scale peptide production .

Solution-Phase Lipophilic Amide Synthesis

For solution-phase amide bond formation involving lipophilic substrates or challenging steric environments, DIC is a superior choice over both DCC and EDC analogs. Quantitative evidence demonstrates DIC yields up to 41 percentage points higher than DCC when coupling poorly reactive heterocyclic amines like 2-aminoimidazole [2]. This is attributed to DIC's enhanced lipophilicity, which improves its partitioning into hydrophobic reaction microenvironments. For researchers struggling with low-yielding amide couplings, switching to DIC represents a proven strategy for improving reaction outcomes.

Large-Scale Peptide and Intermediate Manufacturing

In process chemistry, where reagent cost and ease of purification are critical economic drivers, DIC is a strategic selection. It offers a high-performance coupling profile at a fraction of the cost of premium reagents like HATU, which is often 'too expensive for large-scale synthesis' . Furthermore, the straightforward removal of soluble DIU by aqueous workup, compared to the filtration-intensive removal of DCU, translates directly into reduced process time and lower solvent consumption, enhancing overall manufacturing efficiency and sustainability.

Automated Oligonucleotide and PNA Synthesis

The compatibility of DIC as a liquid reagent makes it an ideal coupling agent for automated solid-phase synthesis platforms beyond peptides, including oligonucleotide synthesis. Patented methods highlight the use of the DIC/HOBt (N-hydroxybenzotriazole) system for efficiently loading succinylated nucleosides onto solid supports [3]. The liquid handling properties of DIC are essential for the precise, controlled delivery required in these automated synthesizers, ensuring consistent and reliable stepwise assembly of complex biopolymers.

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